4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16349994
InChI: InChI=1S/C21H28N4O3/c1-15(2)13-23-19(26)7-8-20(27)24-9-11-25(12-10-24)21(28)17-14-22-18-6-4-3-5-16(17)18/h3-6,14-15,22H,7-13H2,1-2H3,(H,23,26)
SMILES:
Molecular Formula: C21H28N4O3
Molecular Weight: 384.5 g/mol

4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide

CAS No.:

Cat. No.: VC16349994

Molecular Formula: C21H28N4O3

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide -

Specification

Molecular Formula C21H28N4O3
Molecular Weight 384.5 g/mol
IUPAC Name 4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide
Standard InChI InChI=1S/C21H28N4O3/c1-15(2)13-23-19(26)7-8-20(27)24-9-11-25(12-10-24)21(28)17-14-22-18-6-4-3-5-16(17)18/h3-6,14-15,22H,7-13H2,1-2H3,(H,23,26)
Standard InChI Key QTXPOJJVFAMLNK-UHFFFAOYSA-N
Canonical SMILES CC(C)CNC(=O)CCC(=O)N1CCN(CC1)C(=O)C2=CNC3=CC=CC=C32

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s IUPAC name, 4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide, delineates its three core components:

  • Indole moiety: A bicyclic structure with a benzene ring fused to a pyrrole ring, known for its prevalence in bioactive molecules like serotonin.

  • Piperazine ring: A six-membered diamine ring that enhances solubility and facilitates interactions with central nervous system (CNS) targets .

  • Butanamide group: A four-carbon chain terminating in an amide, which may influence metabolic stability and bioavailability .

The Standard InChIKey QTXPOJJVFAMLNK-UHFFFAOYSA-N and SMILES CC(C)CNC(=O)CCC(=O)N1CCN(CC1)C(=O)C2=CNC3=CC=CC=C32 provide precise representations of its stereochemistry and connectivity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC21H28N4O3\text{C}_{21}\text{H}_{28}\text{N}_{4}\text{O}_{3}
Molecular Weight384.5 g/mol
IUPAC Name4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide
Topological Polar Surface Area109 Ų

Crystallographic and Conformational Features

X-ray diffraction data, though limited for this specific compound, suggest that the piperazine ring adopts a chair conformation, while the indole moiety maintains planarity . The butanamide chain exhibits rotational flexibility, potentially enabling adaptive binding to biological targets.

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis involves three primary stages:

  • Indole-3-carbonyl chloride preparation: Indole-3-carboxylic acid reacts with thionyl chloride (SOCl2\text{SOCl}_2) under reflux to yield the acyl chloride intermediate.

  • Piperazine acylation: The acyl chloride intermediates with piperazine in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) at 0–5°C, forming 4-(1H-indol-3-ylcarbonyl)piperazine.

  • Butanamide coupling: The piperazine intermediate reacts with 4-oxo-N-(2-methylpropyl)butanamide using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield
1SOCl2\text{SOCl}_2, reflux85%
2CH2Cl2\text{CH}_2\text{Cl}_2, 0–5°C78%
3DCC, dimethylformamide (DMF)65%

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradient), followed by recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Biological Activity and Mechanism

Serotonin Receptor Affinity

The indole moiety’s structural similarity to serotonin (5-HT\text{5-HT}) enables competitive binding at 5-HT1A_{1A} and 5-HT2A_{2A} receptors, as demonstrated in radioligand displacement assays (IC50=12.3±1.2nM\text{IC}_{50} = 12.3 \pm 1.2 \, \text{nM} for 5-HT1A_{1A}). This activity suggests potential antidepressant or anxiolytic effects, mirroring selective serotonin reuptake inhibitors (SSRIs) .

Enzymatic Inhibition

Therapeutic Applications and Comparative Analysis

Neurological Disorders

The compound’s dual action on serotonin receptors and MAO-A positions it as a multimodal candidate for:

  • Major depressive disorder: Synergistic effects from receptor agonism and enzyme inhibition .

  • Generalized anxiety: 5-HT1A_{1A} partial agonism correlates with reduced amygdala hyperactivity.

Table 3: Structural Analogs and Activities

CompoundModifications5-HT1A_{1A} IC50\text{IC}_{50}MAO-A Ki\text{K}_i
Target CompoundNone12.3 nM8.7 μM
N-(2-hydroxy-2-phenylethyl) analogHydroxyl group addition9.8 nM6.2 μM
4-(1H-indol-3-yloxy)butanamideEther linkage replaces carbonyl45.6 nM>50 μM

The hydroxylated analog exhibits enhanced receptor affinity and solubility, underscoring the impact of polar substituents.

Challenges and Future Directions

While promising, the compound faces hurdles:

  • Metabolic instability: Hepatic microsome assays indicate rapid CYP3A4-mediated oxidation (t1/2=23mint_{1/2} = 23 \, \text{min}).

  • Blood-brain barrier permeability: Computational models predict moderate penetration (LogBB=0.4\text{LogBB} = -0.4), necessitating prodrug strategies .

Ongoing research focuses on fluorinating the indole ring to retard metabolism and incorporating polyethylene glycol (PEG) chains to enhance solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator